Cas no 2972-83-0 (Propanedinitrile,2-(1-naphthalenylmethylene)-)

Propanedinitrile,2-(1-naphthalenylmethylene)- structure
2972-83-0 structure
Product Name:Propanedinitrile,2-(1-naphthalenylmethylene)-
CAS No:2972-83-0
MF:C14H8N2
MW:204.226722717285
CID:260670
PubChem ID:18092
Update Time:2025-04-19

Propanedinitrile,2-(1-naphthalenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-(1-naphthalenylmethylene)-
    • 2-(naphthalen-1-ylmethylidene)propanedinitrile
    • (1-Naphthylmethylene)malononitrile
    • (1-naphthylmethylidene)malononitrile
    • [1]naphthylmethylene-malononitrile
    • 1-naphthylmethylidenemalononitrile
    • 2-(naphthalen-1-ylmethylene)malononitrile
    • AC1L2BBT
    • BRN 1949584
    • MALONONITRILE, (1-NAPHTHYLMETHYLENE)-
    • naphthalene deriv. 22
    • NSC61945
    • AKOS002951302
    • 1,1-Dicyano-2-(1-naphthyl)ethylene
    • CBMicro_016319
    • SCHEMBL4820296
    • CHEMBL66074
    • HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • DTXSID10183873
    • NSC 61945
    • NSC-61945
    • BDBM5188
    • 2-(1-Naphthalenylmethylene)propanedinitrile
    • Propanedinitrile, 2-(1-naphthalenylmethylene)-
    • 3-09-00-04523 (Beilstein Handbook Reference)
    • 2-[(naphthalen-1-yl)methylidene]propanedinitrile
    • BIM-0016171.P001
    • X3RBT3WY4W
    • (1-naphthalenylmethylene)-propanedinitrile
    • 2972-83-0
    • CCG-5316
    • Inchi: 1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H
    • InChI Key: HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • SMILES: N#C/C(/C#N)=C/C1C=CC=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 204.06884
  • Monoisotopic Mass: 204.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.58
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited